Metallo-|A-lactamase-IN-12
CAS No.:
Cat. No.: VC16595590
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19NO4 |
|---|---|
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | benzyl (4-phenylbutanoylamino) carbonate |
| Standard InChI | InChI=1S/C18H19NO4/c20-17(13-7-12-15-8-3-1-4-9-15)19-23-18(21)22-14-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,19,20) |
| Standard InChI Key | HCJGHMQOAVFHGV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCCC(=O)NOC(=O)OCC2=CC=CC=C2 |
Introduction
The Role of Metallo-β-Lactamases in Antibiotic Resistance
Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that hydrolyze β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for multidrug-resistant Gram-negative infections . These enzymes are classified into subclasses B1, B2, and B3 based on structural variations in their active sites, with subclass B1 enzymes (e.g., NDM-1, VIM-2) being the most clinically prevalent . MBLs employ a dinuclear zinc center to catalyze the cleavage of the β-lactam ring, rendering antibiotics ineffective .
The global dissemination of MBL-encoding genes, particularly among Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii, has necessitated the development of MBL inhibitors to restore carbapenem efficacy .
Mechanistic Strategies for MBL Inhibition
MBL inhibitors typically function through one of two mechanisms:
-
Zinc Chelation: Direct sequestration of zinc ions from the enzyme’s active site, destabilizing its structure.
-
Covalent Modification: Formation of irreversible bonds with catalytic residues or β-lactam mimics that block substrate access.
Zinc Chelators as MBL Inhibitors
Cyclic polyaminocarboxylates, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), exhibit potent zinc-chelating activity. When conjugated to β-lactam scaffolds, these chelators demonstrate enhanced pharmacokinetic properties and reduced off-target effects compared to standalone chelators . For example, the compound BP1, a cephalosporin-NOTA conjugate, reduced meropenem MICs to ≤0.5 mg/L against MBL-producing Enterobacterales .
β-Lactam-Derived Inhibitors
Recent work has explored β-lactam analogs with modified side chains that resist hydrolysis. Time-resolved crystallographic studies of L1 MBL from Stenotrophomonas maltophilia revealed that moxalactam binding precedes β-lactam ring cleavage at 150 ms, followed by product displacement at 2,000 ms . These insights inform the design of non-hydrolyzable β-lactam mimics.
Structural and Chemical Properties of MBL Inhibitors
While "Metallo-β-lactamase-IN-12" remains uncharacterized in the literature, its nomenclature suggests structural similarity to inhibitors like "Metallo-β-lactamase-IN-7" (PubChem CID: 162421325), a benzothiazole-imidazole carboxylic acid derivative . Key features of related compounds include:
Table 1: Comparative Analysis of MBL Inhibitors
Preclinical and Clinical Development
Infex Therapeutics’ MBL inhibitor program exemplifies translational efforts to combat carbapenem-resistant infections. Their lead candidate, designed for intravenous co-administration with carbapenems, targets MBL-producing pathogens causing sepsis, pneumonia, and intra-abdominal infections . Preclinical studies highlight the importance of balancing zinc affinity and bacterial permeability to avoid cytotoxicity .
Challenges and Future Directions
-
Pharmacokinetic Optimization: Many MBL inhibitors exhibit rapid renal clearance due to high polarity . Prodrug strategies or lipophilic modifications may improve bioavailability.
-
Resistance Mitigation: Combinatorial therapies with β-lactamase-stable antibiotics (e.g., cefiderocol) could delay resistance emergence.
-
Structural Biology: Advances in time-resolved crystallography, as demonstrated for L1 MBL , will refine inhibitor design by capturing transient reaction intermediates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume